[5-(4-Ethylphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
The compound {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol is a complex organic molecule with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine structure, followed by the introduction of the 4-ethylphenyl and 2-methylbenzylthio groups. The final step involves the addition of the methanol group to the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- {2-(4-methylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol
- {2-(4-ethylphenyl)-9-methyl-4-[(2-chlorobenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol
Uniqueness
The uniqueness of {2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[5-(4-ethylphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-4-19-9-11-20(12-10-19)26-30-27-24(13-23-22(15-32)14-29-18(3)25(23)33-27)28(31-26)34-16-21-8-6-5-7-17(21)2/h5-12,14,32H,4,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAWIIINZPEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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